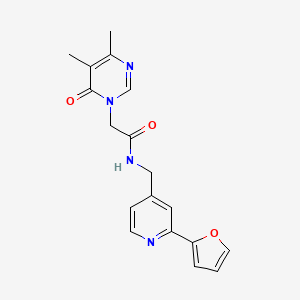

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is an intricate organic molecule featuring multiple functional groups. This compound falls within a family of pyrimidine derivatives known for their significant biological and chemical properties. Pyrimidine derivatives often serve as essential intermediates in pharmaceuticals, contributing to various therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can be achieved through several synthetic routes. One typical approach might involve the condensation of a substituted pyrimidine with an appropriately functionalized pyridine derivative. Key steps could include:

Condensation Reaction: : Utilizing 4,5-dimethyl-6-oxopyrimidine and a furan-substituted pyridine.

N-alkylation: : Alkylation of the intermediate with a suitable acetamide derivative.

Industrial Production Methods

Industrial-scale production might leverage more efficient catalysts and optimized reaction conditions to enhance yield and purity. Solvent selection, reaction temperature, and purification techniques would be tailored to ensure scalability and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound could undergo oxidation, potentially altering its pyrimidine or pyridine ring.

Reduction: : Reduction reactions might affect the carbonyl group within the compound.

Substitution: : Nucleophilic or electrophilic substitution can modify various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Like lithium aluminum hydride or hydrogen gas over palladium.

Substitution Reactions: : Could use reagents like halides or alkylating agents under specific conditions (temperature, solvent).

Major Products

The major products of these reactions would depend on the specific reagents and conditions but might include modified pyrimidine derivatives, altered acetamide groups, or new functionalized heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide finds applications across several scientific fields:

Chemistry: : Used as an intermediate in synthetic organic chemistry for the creation of complex molecules.

Biology: : Potentially studied for its interactions with biological systems, possibly as an enzyme inhibitor.

Medicine: : Could be a candidate for drug development, particularly targeting specific diseases where pyrimidine derivatives show efficacy.

Industry: : Utilized in the manufacturing of specialized polymers or materials due to its unique functional groups.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interactions can inhibit or modify biological pathways, leading to therapeutic or biochemical outcomes. Detailed studies would outline its binding affinity, specificity, and the resultant biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-aminopyrimidine derivatives: : Known for their broad biological activity.

N-heterocyclic compounds: : Featuring pyridine or furan rings, showing various chemical and medicinal properties.

Uniqueness

What sets 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide apart is its unique combination of functional groups, which can influence its reactivity and interactions, offering distinct advantages in targeted applications.

Biologische Aktivität

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide (CAS Number: 2097863-41-5) is a synthetic organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including a pyrimidine ring and an acetamide moiety, suggest possible interactions with biological targets, which may lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O2, with a molecular weight of approximately 352.4 g/mol. The structure integrates a pyrimidine core with dimethyl and oxo substitutions, linked to a furan-pyridine moiety through an acetamide group. This structural complexity is indicative of its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O₂ |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 2097863-41-5 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, affecting cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related pyrimidine derivatives indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing pyrimidine rings have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Antibacterial Screening : A study involving derivatives of pyrimidine compounds found that certain modifications led to enhanced antibacterial activity. The most active compounds displayed MIC values below 100 µg/mL against several bacterial strains, indicating their potential as antibiotic agents.

- Enzyme Inhibition : Compounds similar in structure to this compound have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Some derivatives showed IC50 values in the low micromolar range, suggesting strong enzyme inhibition capabilities.

Research Findings

Research has indicated that the biological activity of this compound may be influenced by:

- Substituent Effects : Variations in the substituents on the pyrimidine ring can significantly alter the compound's interaction with biological targets.

- Structural Integrity : The stability and conformation of the compound are crucial for its biological efficacy. Molecular docking studies suggest favorable binding interactions with target proteins.

Eigenschaften

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-13(2)21-11-22(18(12)24)10-17(23)20-9-14-5-6-19-15(8-14)16-4-3-7-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQUWEPNQAOLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.